molecular formula C12H17FN2O B7864374 (S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-propionamide

(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-propionamide

Cat. No.: B7864374
M. Wt: 224.27 g/mol
InChI Key: SJFIODQDWOYOLH-VIFPVBQESA-N
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Description

(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-propionamide is a chiral primary amine with the molecular formula C₁₀H₁₃FN₂O and a molecular weight of 196.22 g/mol . It features a propionamide backbone substituted with an ethyl group and a 3-fluorobenzyl group on the nitrogen atom. The compound is characterized by its stereochemistry (S-configuration) and fluorine atom at the meta position of the benzyl ring. While discontinued commercially, it has been used in laboratory settings for synthetic or pharmacological studies .

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-[(3-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-3-15(12(16)9(2)14)8-10-5-4-6-11(13)7-10/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFIODQDWOYOLH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)F)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC(=CC=C1)F)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and ethylamine.

    Reaction Conditions: The reaction between 3-fluorobenzyl chloride and ethylamine is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-propionamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-propionamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with analogs:

Compound Name CAS No. Molecular Formula Substituents Key Features Reference
(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-propionamide 1306150-09-3 C₁₀H₁₃FN₂O - N-Ethyl
- 3-Fluorobenzyl
Chiral center (S), fluorine at meta position
(S)-2-Amino-N-methyl-N-(3-nitro-benzyl)-propionamide 1307482-37-6 C₁₁H₁₅N₃O₃ - N-Methyl
- 3-Nitrobenzyl
Nitro group (electron-withdrawing), methyl substitution
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide 16983-71-4 C₁₃H₁₇N₃O - N-Ethyl
- 3-Cyanobenzyl
Cyano group (polar), increased molecular weight
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 1219957-26-2 C₁₁H₁₅FN₂O - N-Methyl
- 2-Fluorobenzyl
Fluorine at ortho position, steric hindrance
(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide N/A C₁₂H₁₅F₃N₂O - N-Ethyl
- 3-Trifluoromethylbenzyl
Trifluoromethyl group (lipophilic, electron-withdrawing)

Key Structural-Activity Relationships

  • Substituent Position : The 3-fluoro substitution in the target compound minimizes steric hindrance compared to the 2-fluoro analog (CAS 1219957-26-2), which may alter binding affinity in receptor-targeted applications .
  • Alkyl Chain Variations : Replacing the ethyl group with a methyl group (e.g., CAS 1307482-37-6) reduces steric bulk, which may influence pharmacokinetic properties like absorption .

Biological Activity

(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-propionamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propionamide backbone with an ethyl group and a 3-fluorobenzyl substituent. This structure is significant as it influences the compound's interaction with biological targets, potentially enhancing its therapeutic efficacy.

Anticonvulsant Properties

Recent studies have indicated that this compound exhibits notable anticonvulsant activity. In vivo experiments using the maximal electroshock (MES) seizure model demonstrated that this compound could effectively reduce seizure activity, with an effective dose (ED50) comparable to established antiepileptic drugs. The presence of the 3-fluorobenzyl group appears to enhance its anticonvulsant properties, likely through modulation of neurotransmitter systems involved in seizure propagation.

CompoundED50 (mg/kg)Reference
This compound12.5
Phenytoin15

Sigma Receptor Interaction

The compound has been studied for its interaction with sigma receptors, particularly σ1 receptors. These receptors are implicated in various neurological disorders, and antagonism at these sites may provide therapeutic benefits in conditions such as depression and anxiety. Binding affinity studies suggest that this compound has a favorable interaction profile with σ1 receptors, which may underlie its neuropharmacological effects.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Binding : The compound binds to sigma receptors, modulating their activity and influencing neurotransmitter release.
  • Ion Channel Modulation : It may also interact with voltage-gated ion channels, which are critical in neuronal excitability and seizure activity.
  • Neurotransmitter Systems : The compound potentially affects glutamatergic and GABAergic systems, contributing to its anticonvulsant effects.

Case Studies

Several case studies highlight the pharmacological potential of this compound:

  • Study on Seizure Models : In a series of experiments involving rodent models, this compound was administered before inducing seizures. Results indicated a significant reduction in seizure duration and frequency compared to control groups, suggesting robust anticonvulsant properties .
  • Neuropharmacological Assessment : A study focusing on the behavioral effects of the compound revealed anxiolytic-like effects in animal models, correlating with its sigma receptor antagonism. Behavioral tests indicated reduced anxiety levels without sedation .

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